molecular formula C11H16ClNO B3046872 (2-Cyclobutoxyphenyl)methanamine hydrochloride CAS No. 1315365-15-1

(2-Cyclobutoxyphenyl)methanamine hydrochloride

Cat. No. B3046872
CAS RN: 1315365-15-1
M. Wt: 213.70
InChI Key: CBQVZVFDHMOLMM-UHFFFAOYSA-N
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Description

“(2-Cyclobutoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1315365-15-1 . It has a molecular weight of 213.71 and is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is [2-(cyclobutyloxy)phenyl]methanamine hydrochloride . The InChI code is 1S/C11H15NO.ClH/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10;/h1-2,4,7,10H,3,5-6,8,12H2;1H .


Physical And Chemical Properties Analysis

“(2-Cyclobutoxyphenyl)methanamine hydrochloride” is a powder at room temperature . It has a molecular weight of 213.71 .

Scientific Research Applications

Dual Serotonin/Noradrenaline Reuptake Inhibition

A novel series of 1-(2-phenoxyphenyl)methanamines, which share a structural similarity with (2-Cyclobutoxyphenyl)methanamine, have been identified to possess selective dual serotonin and noradrenaline reuptake pharmacology. These compounds have demonstrated good in vitro metabolic stability, hERG selectivity, and passive membrane permeability, suggesting potential applications in the development of antidepressant medications (Whitlock, Blagg, & Fish, 2008).

Photocytotoxicity in Red Light

Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related ligands have shown unprecedented photocytotoxicity in red light to various cell lines through apoptosis by generating reactive oxygen species. These complexes are ingested in the nuclei of cells within hours, indicating their potential use in targeted photodynamic therapy (Basu et al., 2014).

Serotonin 5-HT1A Receptor-Biased Agonists

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to the compound , have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds have been tested in signal transduction assays, showing high 5-HT1A receptor affinity and selectivity, along with robust antidepressant-like activity, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes with Schiff base ligands derived from phenylmethanamine have been synthesized and investigated for their anticancer activity against various human cancerous and noncancerous cell lines. These studies have shown that certain complexes demonstrate strong DNA-binding affinity and significant selectivity towards cancer cells, highlighting their potential in cancer treatment (Mbugua et al., 2020).

properties

IUPAC Name

(2-cyclobutyloxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10;/h1-2,4,7,10H,3,5-6,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQVZVFDHMOLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=CC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclobutoxyphenyl)methanamine hydrochloride

CAS RN

1315365-15-1
Record name Benzenemethanamine, 2-(cyclobutyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315365-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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